molecular formula C11H11FN2O3S B5865122 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole

1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole

Cat. No.: B5865122
M. Wt: 270.28 g/mol
InChI Key: WHEFJWPMTBFKFV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a sulfonyl group attached to the imidazole ring, along with a fluoro and methoxy substituent on the phenyl ring

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)11-4-3-9(12)7-10(11)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEFJWPMTBFKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nickel, palladium.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

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